molecular formula C13H13N7O2S B2765661 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1226436-95-8

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2765661
CAS No.: 1226436-95-8
M. Wt: 331.35
InChI Key: FLTLJAWYUFSQHF-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its bioisosteric properties and an unusually wide spectrum of potential biological activities . The structure also incorporates a 1H-tetrazole ring, a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids and other functional groups, which can modulate the compound's physicochemical properties and receptor binding affinity . These two heterocyclic systems are linked via an acetamide spacer, creating a multi-ring architecture that is valuable for probing biological targets. Researchers may investigate this compound as a key intermediate or novel chemical entity for developing new therapeutic agents. The 1,2,4-oxadiazole moiety, in particular, is found in compounds with documented pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile framework for exploratory biology . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-8-14-12(22-17-8)9-3-5-10(6-4-9)15-11(21)7-23-13-16-18-19-20(13)2/h3-6H,7H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLJAWYUFSQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H14N6OS
Molecular Weight 286.34 g/mol
CAS Number 884507-32-8
InChI Key MUCOLQGVWQXQMX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components. The oxadiazole ring is known for its ability to interact with various biological targets, including enzymes involved in DNA synthesis and cellular proliferation. Studies have shown that derivatives containing the oxadiazole moiety exhibit significant inhibition against thymidylate synthase (TS), an enzyme critical for DNA replication and repair .

Antimicrobial Activity

Research indicates that compounds with the 1,3,4-oxadiazole structure possess notable antimicrobial properties. A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives could inhibit Mycobacterium bovis BCG effectively. The mechanism involves binding to the active site of key enzymes like enoyl reductase (InhA), disrupting fatty acid biosynthesis . The presence of the thioacetamide group in our compound may enhance its lipophilicity, facilitating better membrane penetration and target site accessibility.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HEPG21.18Zhang et al. (2023)
MCF70.67Zhang et al. (2023)
PC30.80Zhang et al. (2023)
HCT1160.87Zhang et al. (2023)

These findings suggest that our compound may exhibit similar or enhanced anticancer activity due to its unique structural features.

Case Studies and Research Findings

Several studies have focused on the biological activities of oxadiazole derivatives:

  • Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives had lower IC50 values than established chemotherapeutics like doxorubicin, indicating a potential for development as anticancer agents .
  • Molecular Docking Studies : Computational studies have indicated favorable binding affinities of oxadiazole derivatives to target proteins involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and tetrazole moieties. The presence of these heterocycles can enhance the biological activity of the compounds against various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated the cytotoxic effects of several derivatives of oxadiazole, including N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide. The results indicated that this compound exhibited significant antiproliferative activity against multiple cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung)15.5
MCF7 (Breast)18.0
HCT116 (Colon)12.3

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Pharmacological Potential Beyond Cancer

In addition to its anticancer properties, this compound has shown promise in other areas:

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole rings possess antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell walls makes it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Activity

Table 1: Key Structural and Functional Differences
Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Target Compound Phenyl-1,2,4-oxadiazole + tetrazole-thioacetamide 3-Methyl-oxadiazole, 1-methyl-tetrazole Not explicitly stated (inference: antimicrobial/antiproliferative)
Compound 18e (Cephalosporin analog) Cephalosporin + 3-methyl-1,2,4-oxadiazole Trifluoromethylphenoxy Selective anti-tubercular activity against non-replicating M. tuberculosis
Compound 28 (Pyrazole-oxadiazole) Pyrazole + 3-methyl-1,2,4-oxadiazole Trifluoromethyl, nitrophenyl Modulator of undisclosed targets (metabolic stability highlighted)
VUAA1 () Triazole-thioacetamide Ethylphenyl, pyridinyl Insect odorant receptor agonist
Compound 54 () Triazole-sulfonylacetamide Ethoxy, fluorophenyl Potential cytohesin inhibitor (86.6% synthetic yield)
Compound Triazole-thioacetamide Ethylphenyl, pyridinyl ChemSpider ID: 525582-84-7 (structural data only)

Key Observations :

  • The target compound’s tetrazole-thioether group distinguishes it from cephalosporin-based oxadiazoles (e.g., 18e) and pyrazole derivatives (e.g., 28), which prioritize trifluoromethyl or nitro groups for target modulation .
  • Tetrazole rings (as in the target compound) are known for metabolic stability, whereas triazole-thioethers (e.g., VUAA1) are associated with receptor activation in insects .
Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Synthetic Yield Key Functional Groups
Target Compound ~348.36 ~2.1 (estimated) Not reported Oxadiazole, tetrazole, thioether
Compound 28 () 459.10 ~3.5 Not specified Trifluoromethyl, nitrophenyl
Compound 54 () ~450.40 ~3.8 86.6% Sulfonyl, fluorophenyl
Compound ~435.89 ~3.2 Not reported Chlorophenyl, thiazole

Key Observations :

  • The target compound’s lower molecular weight (~348 vs. 450–459 g/mol in others) may enhance bioavailability.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide?

Methodological Answer:
The synthesis involves multi-step routes, often starting with heterocyclic precursors. Key steps include:

  • Coupling reactions : Use of Zeolite (Y-H) and pyridine as catalysts under reflux (150°C, 5 hours) to facilitate heterocyclic ring formation and thioacetamide linkage .
  • Thiol-alkylation : Reacting tetrazole-thiol intermediates with chloroacetamide derivatives in basic conditions (e.g., NaOH/K₂CO₃) to form the thioether bond .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures after acid precipitation to isolate the pure product .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and tetrazole rings and verify substitution patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography (if available): Resolve ambiguities in stereochemistry or tautomerism .

Basic: How should initial biological activity screening be designed?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors relevant to oxadiazole and tetrazole pharmacophores (e.g., kinases, GPCRs) .
  • In vitro assays : Use cell lines (e.g., cancer, bacterial) for antiproliferative/antimicrobial activity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to establish potency thresholds .

Advanced: How can synthetic yield and purity be optimized?

Methodological Answer:

  • Catalyst screening : Compare Zeolite (Y-H) with alternatives like Amberlyst-15 to enhance regioselectivity .
  • Solvent optimization : Replace pyridine with DMF or THF to reduce side reactions .
  • Reaction monitoring : Use TLC/HPLC to terminate reactions at 80–90% conversion, minimizing byproducts .

Advanced: What strategies address stability/reactivity under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
  • Metabolic stability : Use liver microsomes to assess susceptibility to oxidation or hydrolysis .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • SAR analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on oxadiazole) to identify critical pharmacophores .
  • Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450s) to rule out nonspecific effects .

Advanced: Designing SAR studies for mechanism elucidation

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., methyl → ethyl on oxadiazole) and assess activity changes .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Advanced: How to validate computational models for mechanism prediction?

Methodological Answer:

  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein binding stability .
  • QSAR validation : Compare predicted vs. experimental IC₅₀ values for a library of analogs .
  • Electron density maps : Overlay docking poses with X-ray crystallography data (if available) .

Advanced: Comparative analysis with structural analogs

Methodological Answer:
Create a table comparing key analogs (synthesized or reported):

Compound NameStructural FeaturesBiological Activity (IC₅₀)Key Reference
N-(4-acetylphenyl)-2-[...]acetamideThiazole-pyridazine coreAnticancer: 2.5 µM (MCF-7)
N-(2,3-dichlorophenyl)-2-[...]Triazole-thioacetamide linkageAntimicrobial: 8 µM (E. coli)
FP1-12 derivativesHydroxyacetamide substituentsAntiproliferative: 1.8 µM

Analysis : Correlate substituent electronegativity and steric bulk with activity trends .

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